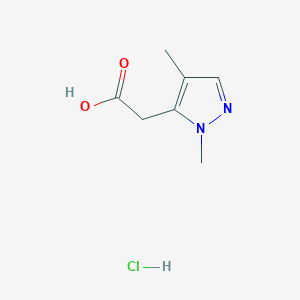

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

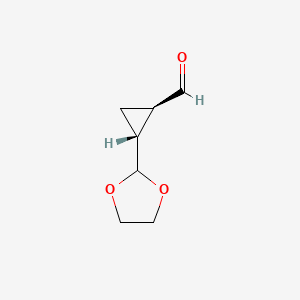

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride is a pyrazole derivative, a class of compounds known for their diverse chemical properties and potential in various applications. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms. This specific derivative includes a dimethylpyrazol group attached to an acetic acid, modified further with hydrochloride, suggesting its utility in synthesis and possibly as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 4-alkoxychalcones in acetic acid containing concentrated hydrochloric acid, followed by the addition of hydrazine derivatives. This process typically results in the formation of pyrazoline compounds, which can exhibit fluorescent properties under ultraviolet irradiation (Hasan, Abbas, & Akhtar, 2011). Another synthetic pathway involves the reaction of acetophenone oximes with hydroxylamine hydrochloride, leading to the formation of pyrazol derivatives and their complexes (Sharma et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives can be analyzed using X-ray crystallography, revealing the conformational isomerism and intermolecular interactions present in these compounds. For instance, studies have shown that non-polar interactions significantly contribute to the overall molecular structure stability in crystalline forms of pyrazole derivatives (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including alkylation and ring closure, to generate a structurally diverse library of compounds. These reactions are facilitated by the presence of reactive functional groups, such as the dimethylamino group, which can participate in exchange reactions with other amines or azoles (Roman, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their fluorescent behavior and magnetic susceptibilities, can be influenced by their molecular structure and the presence of specific functional groups. For example, some pyrazole derivatives exhibit fluorescence in the blue region of the visible spectrum, a property that can be analyzed using UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).

Chemical Properties Analysis

The chemical behavior of pyrazole derivatives, such as their reactivity towards electrophilic reagents or participation in coordination chemistry, underscores their versatility. For instance, pyrazole derivatives can act as ligands in transition metal complexes, illustrating their potential in catalysis and materials science (Burzlaff et al., 2001).

科学的研究の応用

Synthesis and Characterization

Research highlights the synthesis of compounds related to 2-(2,4-Dimethylpyrazol-3-yl)acetic acid; hydrochloride, focusing on generating fluorescent properties. For example, a series of 1,3,5-triaryl-2-pyrazolines were synthesized showing fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. These findings demonstrate the compound's relevance in the development of fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

Applications in Material Science and Biochemistry

The compound's utility extends to material science, where its derivatives are used to explore the magnetic properties and crystal-stacking structures, contributing to the understanding of magnetic susceptibilities and behavior in crystalline forms (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).

In biochemistry, research into the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones demonstrates the compound's role in the development of molecules with potential pharmacological applications (M. Hogale, S. Shirke, & D. Kharade, 1995).

特性

IUPAC Name |

2-(2,4-dimethylpyrazol-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9(2)6(5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILYHWIIXKULNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)